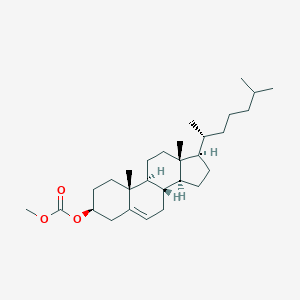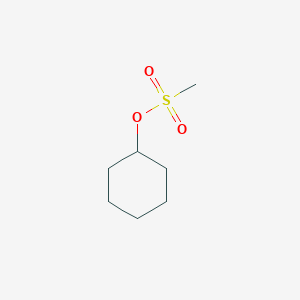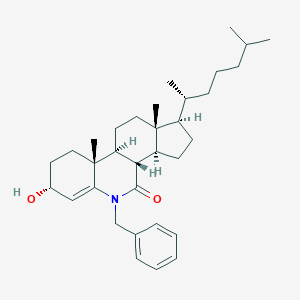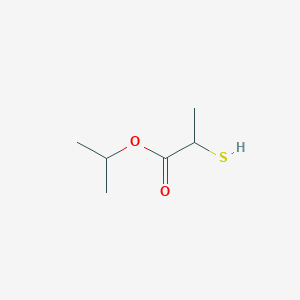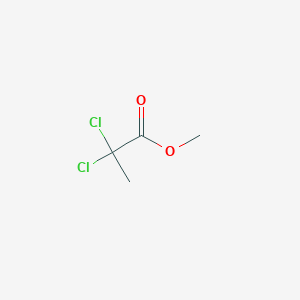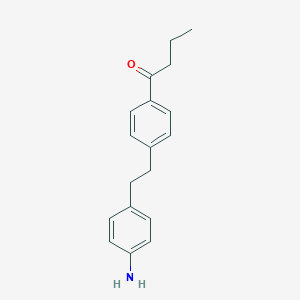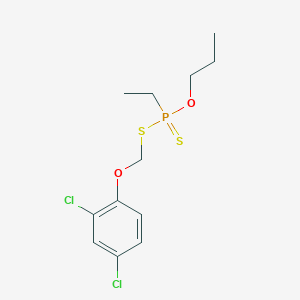
S-((2,4-Dichlorophenoxy)methyl) O-propyl ethylphosphonodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-((2,4-Dichlorophenoxy)methyl) O-propyl ethylphosphonodithioate, commonly known as Propham, is a herbicide that is widely used in agriculture. It is a selective herbicide that is used to control weeds in various crops, including potatoes, sugar beets, and carrots. Propham has been used for several decades, and its use has been extensively studied.
作用机制
Propham works by inhibiting the growth of weeds. It does this by interfering with the synthesis of certain proteins that are essential for weed growth. Propham also disrupts the cell division process in weeds, which leads to their death.
生化和生理效应
Propham has been shown to have minimal toxic effects on humans and animals. However, it can have negative effects on the environment, particularly on non-target plants and animals. Propham can also accumulate in soil and water, which can lead to long-term environmental damage.
实验室实验的优点和局限性
Propham is a widely used herbicide, and its effects have been extensively studied. This makes it an ideal candidate for lab experiments. However, the use of Propham in lab experiments can be limited by its potential impact on non-target plants and animals. Researchers must take care to minimize the environmental impact of their experiments.
未来方向
There are several areas of future research that could be explored in relation to Propham. These include:
1. Developing new synthesis methods that are more efficient and environmentally friendly.
2. Studying the potential use of Propham as a growth regulator in other crops.
3. Investigating the potential impact of Propham on non-target plants and animals.
4. Developing new herbicides that are more effective and have less environmental impact than Propham.
Conclusion:
Propham is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting the growth of weeds and disrupting their cell division process. Propham has been shown to have minimal toxic effects on humans and animals, but it can have negative effects on the environment. Future research on Propham could focus on developing new synthesis methods, studying its potential use as a growth regulator, investigating its impact on non-target plants and animals, and developing new herbicides that are more effective and environmentally friendly.
合成方法
Propham can be synthesized by reacting 2,4-dichlorophenol with chloromethyl ethylphosphonodithioate. The resulting product is then treated with propyl alcohol, which leads to the formation of Propham. The synthesis of Propham is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
科学研究应用
Propham has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a wide range of weeds in various crops. Propham has also been studied for its potential use as a growth regulator in plants. It has been shown to increase the yield of some crops, such as potatoes, by promoting tuberization.
属性
CAS 编号 |
18596-67-3 |
|---|---|
产品名称 |
S-((2,4-Dichlorophenoxy)methyl) O-propyl ethylphosphonodithioate |
分子式 |
C12H17Cl2O2PS2 |
分子量 |
359.3 g/mol |
IUPAC 名称 |
(2,4-dichlorophenoxy)methylsulfanyl-ethyl-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H17Cl2O2PS2/c1-3-7-16-17(18,4-2)19-9-15-12-6-5-10(13)8-11(12)14/h5-6,8H,3-4,7,9H2,1-2H3 |
InChI 键 |
GQIMPJUQDSPLPN-UHFFFAOYSA-N |
SMILES |
CCCOP(=S)(CC)SCOC1=C(C=C(C=C1)Cl)Cl |
规范 SMILES |
CCCOP(=S)(CC)SCOC1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



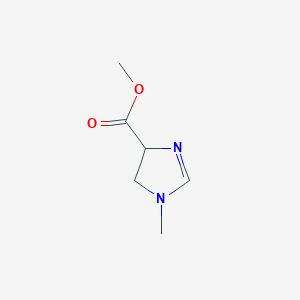
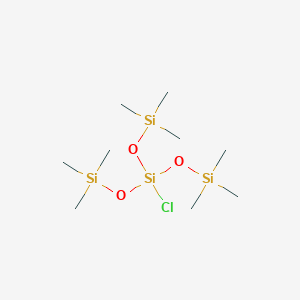
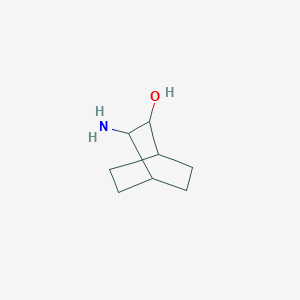
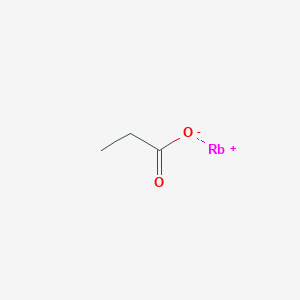
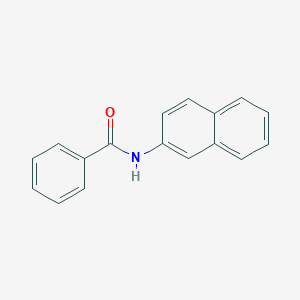
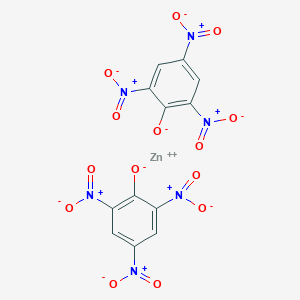
![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)
